molecular formula C16H17F3N4 B4360835 5-(1-adamantyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

5-(1-adamantyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4360835
M. Wt: 322.33 g/mol
InChI Key: HMJYRRMVAASYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Adamantyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazolo-pyrimidine core structure. The adamantyl group and trifluoromethyl group attached to the triazolo-pyrimidine ring confer unique chemical and physical properties to this compound. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-adamantyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole with suitable reagents. One common method includes the reaction with acrylonitrile derivatives and various 1,3-dicarbonyl compounds . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Adamantyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolo-pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolo-pyrimidine derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

5-(1-Adamantyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-adamantyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine: Similar core structure but lacks the adamantyl group.

    Triazolo[5,1-c]triazine Derivatives: Different ring fusion but similar functional groups.

Uniqueness

5-(1-Adamantyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both the adamantyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(1-adamantyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4/c17-16(18,19)13-4-12(22-14-20-8-21-23(13)14)15-5-9-1-10(6-15)3-11(2-9)7-15/h4,8-11H,1-3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJYRRMVAASYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC5=NC=NN5C(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-adamantyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
5-(1-adamantyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
5-(1-adamantyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
5-(1-adamantyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
5-(1-adamantyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
5-(1-adamantyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

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